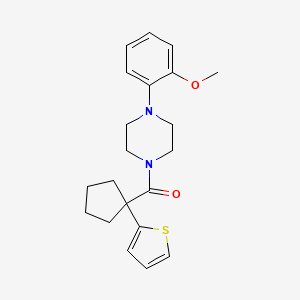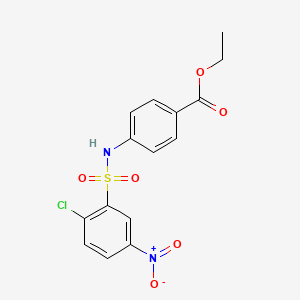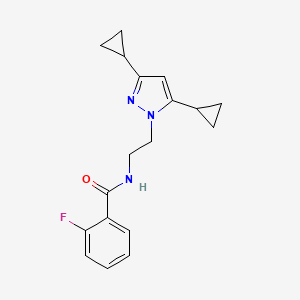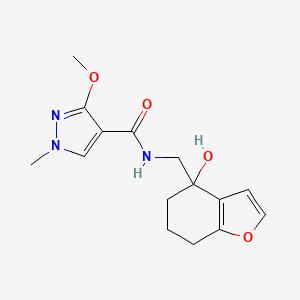![molecular formula C16H26N6OS B2443866 3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946210-26-0](/img/structure/B2443866.png)
3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a highly specialized compound. Its complex molecular structure suggests it likely has applications in specific fields such as pharmacology, due to the presence of functional groups that are common in bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound likely involves multiple steps. Generally, the process would include the preparation of intermediate compounds, followed by their sequential assembly.
Industrial Production Methods: : Industrial production would emphasize yield and purity. Advanced techniques such as flow chemistry or automated synthesizers could be used for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound could undergo various reactions, such as oxidation, reduction, and substitution. For instance, the methylthio group might undergo oxidation to form a sulfoxide or sulfone.
Common Reagents and Conditions: : Reagents like oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) could be used to modify this compound.
Major Products: : Oxidation of the methylthio group would yield sulfoxide or sulfone derivatives. Substitution reactions at the amine or pyrazole rings could yield a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound’s intricate structure makes it a potential candidate for the synthesis of novel materials or catalysts.
Biology: : Its biological activity might be explored in studies involving cell signaling or enzyme inhibition, given the pyrazolo[3,4-d]pyrimidin-1-yl moiety often appears in kinase inhibitors.
Medicine: : As a potential drug candidate, it could be tested for various therapeutic activities, including anti-cancer or anti-inflammatory properties.
Industry: : Its role in the development of new polymers or advanced materials could be significant, especially if it exhibits unique electronic or mechanical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidin-1-yl group could inhibit certain kinases, disrupting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison: : Compared to other compounds with similar structures, this one may offer unique advantages in terms of stability, solubility, or specificity.
Similar Compounds: : Compounds like 2-amino-6-(methylthio)-4-(propylamino)pyrimidine or 3-methyl-N-(2-ethyl)butanamide might be considered for comparison. Each would differ subtly in their functional groups or overall bioactivity, highlighting the uniqueness of 3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide.
Eigenschaften
IUPAC Name |
3-methyl-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6OS/c1-5-6-18-14-12-10-19-22(15(12)21-16(20-14)24-4)8-7-17-13(23)9-11(2)3/h10-11H,5-9H2,1-4H3,(H,17,23)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBQOFKWIROLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2443799.png)
![tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate](/img/structure/B2443800.png)

![1-(3-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2443803.png)

![1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2443805.png)
